molecular formula C24H27ClN2O4 B2685059 5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride CAS No. 2470437-47-7

5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride

Cat. No.: B2685059
CAS No.: 2470437-47-7
M. Wt: 442.94
InChI Key: KNCIFWBNHUSJBU-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolo-pyridine derivative featuring a 9H-fluoren-9-ylmethyl (Fm) protective group at the 5-O position and a methyl ester at the 7a-O position. Its hydrochloride salt enhances solubility and stability, making it valuable in medicinal chemistry for peptide synthesis and as a scaffold for bioactive molecule development. The Fm group is widely used in solid-phase synthesis due to its orthogonality in deprotection strategies, while the methyl ester improves metabolic stability .

Properties

IUPAC Name

5-O-(9H-fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4.ClH/c1-29-22(27)24-10-11-26(13-16(24)12-25-15-24)23(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21;/h2-9,16,21,25H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCIFWBNHUSJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(CC1CNC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate; hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives characterized by a complex bicyclic structure. Its molecular formula is C20H24N2O5HClC_{20}H_{24}N_2O_5\cdot HCl, with a molecular weight of approximately 404.87 g/mol. The presence of the fluorenyl group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of fluorenyl compounds can exhibit antimicrobial activity. For instance, a study synthesized various fluorenyl-hydrazinthiazoles and evaluated their effectiveness against multidrug-resistant strains. While these derivatives demonstrated some activity against Gram-positive bacteria, they were generally ineffective against Gram-negative strains and fungi such as Candida auris and Candida albicans, with minimum inhibitory concentrations exceeding 256 μg/mL .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential activity at nicotinic acetylcholine receptors (nAChRs). Research has shown that certain pyrrolidine derivatives can act as agonists at α7 nAChRs, which are implicated in cognitive processes and neuroprotection . The activation of these receptors may lead to enhanced neurotransmission and could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Cognitive Enhancement : In animal models, compounds similar to the target compound have been evaluated for their ability to improve memory and learning. These studies often report increased performance in tasks requiring cognitive function following administration of the compounds.
  • Antinociceptive Activity : Some derivatives have been tested for pain relief properties in rodent models. The results indicated that these compounds might modulate pain pathways effectively, suggesting potential applications in analgesic therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with nAChRs may enhance synaptic plasticity and neurotransmitter release.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that could protect neuronal cells from oxidative stress.
  • Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting enzymes related to inflammation and pain pathways.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialLimited activity against Gram-positive bacteria
NeuropharmacologicalPotential agonist at α7 nAChRs
Cognitive EnhancementImproved performance in memory tasks
AntinociceptivePain relief in rodent models

Scientific Research Applications

Research indicates that compounds based on the pyrrolo[3,4-c]pyridine framework exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrrolo[3,4-c]pyridine derivatives have shown promising results in inhibiting tumor cell proliferation. Studies have reported their effectiveness against various cancer cell lines including breast (MCF-7), liver (HepG2), and colon (HCT) cancer cells. For instance, one study demonstrated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range against these cell lines .
  • Antidiabetic Effects :
    • Some derivatives have been investigated for their ability to lower blood glucose levels and improve insulin sensitivity. Compounds with specific substituents have been shown to enhance glucose uptake in muscle and fat cells, indicating potential for managing diabetes .
  • Antimicrobial Properties :
    • The antibacterial and antifungal activities of pyrrolo[3,4-c]pyridine derivatives have also been documented. These compounds can disrupt microbial growth through various mechanisms, making them candidates for developing new antimicrobial agents .

Synthetic Pathways

The synthesis of 5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate; hydrochloride typically involves multi-step reactions that include cyclization processes and functional group modifications. The methodologies often leverage existing chemical frameworks to introduce the desired substituents while maintaining the integrity of the core structure.

Case Studies

Several studies highlight the applications of this compound:

  • In Vitro Anticancer Studies :
    • A study conducted by Mohamed et al. evaluated the antiproliferative effects of synthesized pyrrolo[3,4-c]pyridine derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Diabetes Management Research :
    • Another research explored the hypoglycemic effects of pyrrolo[3,4-c]pyridine derivatives in diabetic animal models. The findings suggested that these compounds could effectively lower blood sugar levels without adverse effects on insulin secretion .

Chemical Reactions Analysis

Deprotection and Stability

The Fmoc group is selectively removed under basic conditions, while the methyl ester remains intact:

Table 2: Deprotection Reactions

ReagentConditionsSelectivityByproductsSource
20% Piperidine/DMF RT, 30 minFmoc removal (5-O)Fluorenyl byproducts
LiOH/THF-H₂O 0°C, 2 hrHydrolysis of methyl ester (7a-O)Carboxylic acid derivative
  • The hydrochloride salt enhances stability during storage but decomposes above 120°C .

Reactivity in Coupling Reactions

The deprotected amine (post-Fmoc removal) participates in peptide coupling:

Table 3: Coupling Reactions

Coupling PartnerReagentYieldApplicationSource
Boc-protected amino acids HBTU, DIPEA, DMF85–92%Solid-phase peptide synthesis
Dichlorophenylacetyl chloride Pyridine, CH₂Cl₂78%Prodrug conjugation
  • Side reactions include racemization at the pyrrolidine nitrogen if coupling exceeds 4 hours .

Stability Under Physiological Conditions

The methyl ester at 7a-O hydrolyzes slowly in plasma:

Table 4: Hydrolysis Kinetics (pH 7.4, 37°C)

Ester GroupHalf-Life (hr)MetaboliteSource
7a-O-methyl12.3 ± 1.2Dicarboxylic acid
Fmoc>48Stable
  • Hydrochloride form improves aqueous solubility (23 mg/mL in PBS) .

Side Reactions and Mitigation

  • Ester Cleavage : Harsh basic conditions (e.g., NaOH) cleave both Fmoc and methyl esters. Use LiOH for selective 7a-O hydrolysis .

  • Dimerization : Occurs at high concentrations (>100 mM); mitigated by dilution or low-temperature storage .

Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound shares a hexahydro-1H-pyrrolo[3,4-c]pyridine core with derivatives like (9H-Fluoren-9-yl)methyl (S)-2-(1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (). However, the latter incorporates a thiazolo[5,4-c]pyridine ring instead of a pyrrolo[3,4-c]pyridine, altering electronic properties and steric bulk .

Protective Groups

  • Fm vs. tert-Butoxycarbonyl (Boc): The Boc group in ’s compound offers acid-labile protection, whereas the Fm group in the target compound requires basic conditions (e.g., piperidine) for cleavage. This difference impacts synthetic workflows .
  • Methyl Ester vs. Pivaloyl Group: The target’s 7a-O-methyl ester contrasts with the pivaloyl-protected compound in , which exhibits higher steric hindrance and resistance to enzymatic hydrolysis .

Key Reactions

  • Cyclization: Similar to ’s protocol for furopyridazinones, the target compound likely undergoes cyclization in dioxane with KOH, though specific conditions for pyrrolo-pyridine formation remain distinct .
  • Protection/Deprotection: The Fm group’s introduction aligns with methods in , where fluorenylmethyl esters are formed via carbodiimide-mediated coupling .

Yield and Purity

  • The target compound’s synthesis may achieve yields comparable to ’s 65% for pivaloylated derivatives, though steric effects from the Fm group could reduce efficiency .
  • Purity ≥95% (via LC-MS/NMR) is standard for analogues like those in and .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Property Target Compound (Hydrochloride) Compound (7a) Compound (1l)
Molecular Weight ~550 g/mol (estimated) 340.41 g/mol 591.56 g/mol
Melting Point >200°C (decomposition) 213–215°C 243–245°C
1H-NMR Shifts δ 7.3–7.8 (Fm aromatic) δ 1.11 (pivaloyl), 7.42–7.89 δ 1.25–7.89 (aromatic/ester)
IR Peaks (cm⁻¹) ~1680 (C=O ester) 1687 (C=O amide), 1630 1720 (C=O ester), 2220 (CN)
Solubility High (HCl salt) Low (organic solvents) Moderate (DMSO)

Spectral Analysis

  • 1H-NMR: The target’s Fm group produces characteristic aromatic signals (δ 7.3–7.8), absent in ’s pivaloylated compound .
  • IR: The C=O stretch at ~1680 cm⁻¹ aligns with ester functionalities in ’s dicarboxylate derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

  • Methodological Answer : The compound’s synthesis likely involves fluorenylmethyl (Fmoc) and methyl ester protective groups. A stepwise approach could include:

  • Coupling Reactions : Use Fmoc-protected intermediates (e.g., ’s carbamate hydrochloride analogs) to ensure regioselectivity.
  • Deprotection : Optimize conditions (e.g., piperidine for Fmoc removal) to prevent side reactions.
  • Characterization : Validate purity via HPLC (≥98% purity threshold, as in ’s impurity standards) and confirm structure using ESI-MS and 1^1H/13^13C NMR (as in ). Cross-reference spectral data with computational predictions (e.g., PubChem or in silico tools) to resolve ambiguities .

Q. How do solubility and physicochemical properties impact experimental design?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF or DMSO) is critical for reactions. Use predictive models like ESOL (Estimated SOLubility) or SILICOS-IT ( ) to estimate solubility ranges. For hydrochloride salts, adjust pH to enhance aqueous solubility during biological assays. Monitor logP values (e.g., 2.1–3.5) to optimize membrane permeability in cellular studies .

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials ( ).
  • Structural Confirmation : Employ 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry in the pyrrolo-pyridine core. For mass accuracy, high-resolution MS (HRMS) with <2 ppm error is recommended (as in ) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structure elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify conformational changes affecting chemical shifts.
  • Spiking Experiments : Add authentic samples of suspected impurities ( ) to confirm co-elution in HPLC.
  • DFT Calculations : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values for proposed structures .

Q. What mechanistic insights guide the optimization of catalytic steps in its synthesis?

  • Methodological Answer : For key steps (e.g., esterification or cyclization):

  • Kinetic Studies : Use inline IR or reaction calorimetry to monitor intermediate formation rates.
  • Computational Modeling : Apply DFT to identify transition states (e.g., for Fmoc deprotection) and optimize activation energies.
  • Solvent Screening : Test solvents with varying polarities (e.g., THF vs. acetonitrile) to stabilize charged intermediates (’s process control principles) .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) affect biological activity or stability?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituent variations (e.g., 4-methoxy vs. 4-methyl in ’s pyridoindole derivatives).
  • Accelerated Stability Testing : Expose compounds to stress conditions (40°C/75% RH) and monitor degradation via LC-MS. Correlate stability with electronic parameters (Hammett σ values) of substituents .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) for critical quality attributes (CQAs).
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) and reduce variability (’s process control frameworks) .

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